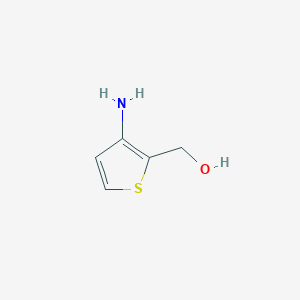

(3-Aminothiophen-2-yl)methanol

カタログ番号 B066493

分子量: 129.18 g/mol

InChIキー: OWSDIEUZWGLGAG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05472964

Procedure details

A 5 L three neck flask was charged with 562 g (4.35 mol) of 3-amino-2-hydroxymethylthiophene (Step 1). It was suspended in 3 L of EtOAc and cooled to 0° C. (ice bath). 2.0 Kg of MnO2 (23.0 mol.; 5.3 eq) was added portionwise (250 g) over 45 min. with mechanical stirring. Upon addition of the MnO2 the reaction temperature rose to 20° C. The reaction mixture was stirred at 20° C. for 1 h until total consumption of starting material by TLC (Hex/EtOAc 1:1). The solids were removed by filtration over 2 L of celite and washed 3 times with 2 L of EtOAc/THF (1:1). The combined filtrates were evaporated to dryness to give a black residue. The residue was dissolved in 1.28 L of acetone (17.4 mol, 4.0 eq) and transferred to a 10 L three neck flask charged with 3 L of 2.5% NaOH. The mixture was then stirred at 70° C. for 1 h. The two phase mixture was cooled to 20° C., 2 L of ether was added and stirred for 15 min. The phases were separated and the aqueous phase was backwashed with 2×1 L of ether. The organic fractions were combined, washed with 2 L of brine and evaporated to dryness to give a black oil. The latter was distilled under vacuum (@70° C., 0.3 mm Hg) to give the title compound: 492 g; 76%.

[Compound]

Name

three

Quantity

5 L

Type

reactant

Reaction Step Two

[Compound]

Name

three

Quantity

10 L

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7]O.[CH3:9][C:10]([CH3:12])=O.[OH-].[Na+].CCOCC>CCOC(C)=O.O=[Mn]=O>[CH3:12][C:10]1[N:1]=[C:2]2[CH:6]=[CH:5][S:4][C:3]2=[CH:7][CH:9]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Two

[Compound]

|

Name

|

three

|

|

Quantity

|

5 L

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

562 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(SC=C1)CO

|

Step Three

|

Name

|

|

|

Quantity

|

1.28 L

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Step Four

[Compound]

|

Name

|

three

|

|

Quantity

|

10 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Seven

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Eight

|

Name

|

|

|

Quantity

|

2 kg

|

|

Type

|

catalyst

|

|

Smiles

|

O=[Mn]=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

O=[Mn]=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then stirred at 70° C. for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were removed by filtration over 2 L of celite

|

WASH

|

Type

|

WASH

|

|

Details

|

washed 3 times with 2 L of EtOAc/THF (1:1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrates were evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a black residue

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The two phase mixture was cooled to 20° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2 L of brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a black oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The latter was distilled under vacuum (@70° C., 0.3 mm Hg)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |